6-(2-Bromo-5-fluorophenoxy)hexanoic acid
Description
6-(2-Bromo-5-fluorophenoxy)hexanoic acid is a halogenated aliphatic-aromatic hybrid compound characterized by a hexanoic acid backbone substituted with a 2-bromo-5-fluorophenoxy group. The carboxylic acid functional group at the terminal end of the hexanoic chain confers polarity and reactivity, enabling applications in organic synthesis, pharmaceutical intermediates, or biochemical probes. The bromine and fluorine substituents on the phenoxy ring influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may modulate its reactivity in coupling reactions or biological activity.
Properties
IUPAC Name |
6-(2-bromo-5-fluorophenoxy)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-10-6-5-9(14)8-11(10)17-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDDRCPKVXFFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-(2-Bromo-5-fluorophenoxy)hexanoic acid with three related compounds, focusing on structural features, synthesis, and functional properties.
6-(4-Bromo-3-fluorophenoxy)hexanenitrile
- Structure: Features a nitrile (-CN) group instead of a carboxylic acid (-COOH) and substituents at positions 4 (Br) and 3 (F) on the phenoxy ring.
- Key Differences: Functional Group: The nitrile group reduces polarity compared to the carboxylic acid, impacting solubility (e.g., lower water solubility) and reactivity (e.g., resistance to nucleophilic attack).
- Applications : Likely used as an intermediate in agrochemical or pharmaceutical synthesis due to nitrile’s versatility in further functionalization .
6-(4-Bromo-2-methylphenyl)-6-oxohexanoic Acid
- Structure : Contains a ketone (-C=O) at the sixth carbon and a methyl group at position 2 on the brominated phenyl ring.
- Substituent Effects: The methyl group at position 2 increases steric bulk, possibly hindering ring-directed reactions (e.g., Suzuki coupling).
- Applications : The ketone moiety may facilitate chelation or serve as a site for reductive amination in drug design .
6-(2-Thienylsulfanyl)hexanoic Acid
- Structure: Substituted with a thienylsulfanyl group (-S-C₄H₃S) instead of a bromofluorophenoxy group.
- Key Differences: Aromatic System: The thiophene ring is electron-rich compared to the bromofluorophenoxy group, altering electronic interactions in polymerization or charge-transfer complexes. Sulfur Linkage: The sulfanyl (-S-) group enhances nucleophilicity, enabling participation in redox reactions or metal coordination.
- Applications: Used in polyhydroxyalkanoate (PHA) biosynthesis, where sulfur-containing side chains influence polymer elasticity and biodegradability .
Comparative Data Table
| Compound Name | Functional Group | Substituent Positions (Phenoxy/Thienyl) | Molecular Weight (g/mol)* | Key Properties/Applications |
|---|---|---|---|---|
| This compound | -COOH | Br (2), F (5) | ~287.1 | High polarity, pharmaceutical intermediates |
| 6-(4-Bromo-3-fluorophenoxy)hexanenitrile | -CN | Br (4), F (3) | ~284.1 | Agrochemical synthesis, nitrile reactivity |
| 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid | -COOH, -C=O | Br (4), CH₃ (2) | ~301.1 | Chelation, drug intermediate |
| 6-(2-Thienylsulfanyl)hexanoic acid | -COOH | S-C₄H₃S (2) | ~218.3 | Biodegradable polymer synthesis |
*Molecular weights estimated based on structural formulas.
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